Cas no 50669-68-6 (1H-Indole, 1-(chloroacetyl)octahydro-, cis- (9CI))
50669-68-6 structure
Product Name:1H-Indole, 1-(chloroacetyl)octahydro-, cis- (9CI)
CAS No:50669-68-6
MF:C10H16ClNO
MW:201.693141937256
CID:1017319
PubChem ID:45080979
Update Time:2025-04-20
1H-Indole, 1-(chloroacetyl)octahydro-, cis- (9CI) Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 1-(chloroacetyl)octahydro-, cis- (9CI)
- 2-Chloro-1-[(3aR,7aR)-octahydro-1H-indol-1-yl]ethan-1-one
- 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone
- DTXSID70664254
- 50669-68-6
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- Inchi: 1S/C10H16ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h8-9H,1-7H2/t8-,9-/m1/s1
- InChI Key: XFOUKPLRYJKKIB-RKDXNWHRSA-N
- SMILES: ClCC(N1CC[C@H]2CCCC[C@@H]12)=O
Computed Properties
- Exact Mass: 201.092
- Monoisotopic Mass: 201.092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3A^2
- XLogP3: 2.2
1H-Indole, 1-(chloroacetyl)octahydro-, cis- (9CI) Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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